4-Amino-3-isopropoxybenzoic acid
Overview
Description
Scientific Research Applications
1. Bio-Based Product Development
4-Hydroxybenzoic acid derivatives, closely related to 4-Amino-3-isopropoxybenzoic acid, have been identified as promising intermediates for various value-added bioproducts. These compounds find applications in food, cosmetics, pharmacy, and as fungicides. Synthetic biology and metabolic engineering approaches have been utilized to produce 4-Hydroxybenzoic acid-based products, including resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol. This highlights the potential of using this compound as a starting feedstock in similar biotechnological applications (Wang et al., 2018).
2. Organometallic Material Synthesis
Aminobenzoic acid isomers, including derivatives like this compound, have been used to synthesize corresponding half-sandwich Ru(II) complexes. These complexes form supramolecular entities with unique host-guest properties, showing potential applications in material science. Specifically, the nature of the halogen ligand in these complexes can influence their properties, indicating potential for tailoring material characteristics (Bacchi et al., 2012).
3. Spectroscopic Analysis
The study of 4-Aminobenzoic acid and its derivatives, including this compound, using vibrational spectroscopy has provided insights into their molecular structures and interactions. Research in this area has focused on understanding the structure of different protomers and their isomeric forms, contributing to our understanding of small organic molecules' behavior in various states (Khuu et al., 2020).
4. Electrochemical Sensor Development
4-Aminobenzoic acid has been utilized in the development of novel electrochemical sensors. For instance, its use in constructing immunosensors for detecting aflatoxin B1 demonstrates its applicability in sensitive and specific detection technologies, potentially extendable to this compound derivatives (Shi et al., 2020).
5. Advanced Polymer Synthesis
Derivatives of 4-Aminobenzoic acid, similar to this compound, have been employed in synthesizing advanced polymers. The ability to generate compounds with distinct stereochemistry and molecular architecture underscores the potential for creating novel materials with specific physical and chemical properties (Krishnamurthy et al., 2014).
Properties
IUPAC Name |
4-amino-3-propan-2-yloxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6H,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJXHGVHMMUVQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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